2-Ethynyl-3-fluorobenzonitrile
Overview
Description
2-Ethynyl-3-fluorobenzonitrile is an organic compound with the molecular formula C9H4FN. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethynyl group at the second position and a fluorine atom at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynyl-3-fluorobenzonitrile can be synthesized through several methods. One common approach involves the use of a Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the ethynyl group and the benzene ring . The reaction conditions are generally mild, making it suitable for the synthesis of various substituted benzonitriles.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can be involved in coupling reactions, such as Sonogashira coupling, to form larger aromatic systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boron Reagents: Employed in Suzuki–Miyaura coupling reactions to provide the necessary boron species for transmetalation.
Hydrogen Gas: Used in hydrogenation reactions to add hydrogen atoms to the ethynyl group.
Major Products Formed
Substituted Benzonitriles: Formed through substitution reactions.
Alkenes and Alkanes: Formed through addition reactions involving the ethynyl group.
Extended Aromatic Systems: Formed through coupling reactions.
Scientific Research Applications
2-Ethynyl-3-fluorobenzonitrile has several scientific research applications:
Materials Science: Used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Chemical Biology: Employed in the study of biological systems and the development of chemical probes.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-ethynyl-3-fluorobenzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s binding affinity and selectivity for various targets, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzonitrile: Lacks the ethynyl group, making it less reactive in coupling reactions.
3-Fluorobenzonitrile: Similar to 2-ethynyl-3-fluorobenzonitrile but without the ethynyl group, affecting its chemical reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the ethynyl and fluorine substituents. This combination imparts distinct chemical properties, such as enhanced reactivity in coupling reactions and the ability to form diverse chemical structures. These features make it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-ethynyl-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c1-2-8-7(6-11)4-3-5-9(8)10/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWZVPXAHKROAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=C1F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.